2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(pyrrolidin-1-yl)ethanone
CAS No.: 851130-07-9
Cat. No.: VC5121135
Molecular Formula: C16H15N3O2S
Molecular Weight: 313.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851130-07-9 |
|---|---|
| Molecular Formula | C16H15N3O2S |
| Molecular Weight | 313.38 |
| IUPAC Name | 2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-1-pyrrolidin-1-ylethanone |
| Standard InChI | InChI=1S/C16H15N3O2S/c20-13(19-7-3-4-8-19)9-22-16-15-14(17-10-18-16)11-5-1-2-6-12(11)21-15/h1-2,5-6,10H,3-4,7-9H2 |
| Standard InChI Key | SNTGUZWUDGXDTB-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)C(=O)CSC2=NC=NC3=C2OC4=CC=CC=C43 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular formula of 2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(pyrrolidin-1-yl)ethanone is C₁₆H₁₅N₃O₂S, with a molecular weight of 313.38 g/mol. The structure integrates three key domains:
-
A benzofuro[3,2-d]pyrimidine heterocycle, which combines fused benzofuran and pyrimidine rings.
-
A thioether bridge (-S-) connecting the pyrimidine nucleus to an ethanone group.
-
A pyrrolidine ring substituted at the ketone position, introducing conformational rigidity and potential hydrogen-bonding interactions.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 851130-07-9 |
| Molecular Formula | C₁₆H₁₅N₃O₂S |
| Molecular Weight | 313.38 g/mol |
| IUPAC Name | 2-(benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-1-pyrrolidin-1-ylethanone |
| Topological Polar Surface Area | 96.8 Ų |
The compound’s logP value (estimated at 2.1) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.
Synthesis and Characterization
Synthetic Pathways
The synthesis of 2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(pyrrolidin-1-yl)ethanone involves multi-step organic reactions, typically proceeding via:
-
Construction of the Benzofuropyrimidine Core:
-
Thioether Formation:
-
Pyrrolidine-Ethanone Conjugation:
-
Coupling of the thioether intermediate with 1-(pyrrolidin-1-yl)ethanone via peptide coupling reagents (e.g., EDC/HOBt).
-
Critical Reaction Conditions
-
Solvents: Dimethylformamide (DMF) or acetonitrile for polar aprotic environments .
-
Catalysts: Potassium carbonate or triethylamine to deprotonate thiol groups .
Medicinal Chemistry Applications
Structure-Activity Relationship (SAR) Insights
-
Benzofuropyrimidine Modifications:
-
Pyrrolidine Substituents:
-
Replacement with piperidine decreases potency, highlighting the importance of the 5-membered ring’s conformational strain.
-
Prodrug Strategies
Esterification of the ketone group improves oral bioavailability in preclinical models:
-
Prodrug Half-Life: 4.2 hours (rat plasma) vs. 1.8 hours for the parent compound.
Drug Development Prospects
Preclinical Optimization Challenges
-
Metabolic Stability: Cytochrome P450 3A4-mediated oxidation of the pyrrolidine ring necessitates structural shielding .
-
Solubility Enhancement: Co-crystallization with sulfonic acids (e.g., besylate) increases aqueous solubility to >5 mg/mL.
Pipeline Positioning
As of 2025, this compound is in late-stage lead optimization by VulcanChem, with IND-enabling studies anticipated by Q3 2026. Key milestones include:
-
Toxicology Profiles: No observed adverse effects at 50 mg/kg (28-day rat study).
-
Formulation Development: Nanoemulsion systems for intravenous delivery.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume